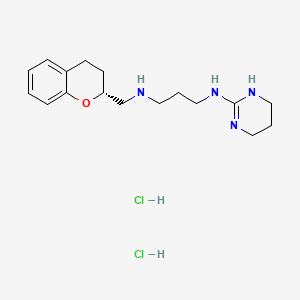
阿尼地坦二盐酸盐
描述
Alniditan dihydrochloride is a potent and selective serotonin 5-HT1B/5-HT1D receptor agonist . It exhibits antimigraine effects . The compound is based on a benzopyran , which is interesting as many serotonergic drugs for treating migraines incorporate the indole nucleus found in serotonin .
Synthesis Analysis
The synthesis of Alniditan involves several steps . The process starts with the alkylation of phenol with 2-bromobutyrolactone, leading to the ether. This product is then oxidized with chromium trioxide to produce the substituted succinic anhydride. Treatment of the anhydride with polyphosphoric acid leads to the acylation of the aromatic ring and the formation of the benzopyranone ring. The ketone is then selectively reduced by methods such as conversion to a dithiolane followed by Mozingo reduction. The carboxylic acid is next reduced to the corresponding aldehyde by successive conversion to an acid chloride followed by hydrogenation in the presence of thiophene. A second hydrogenation in the presence of benzylamine leads to the reductive amination product. Michael addition of the amino group to acrylonitrile leads to a 1,4-addition and the formation of a compound. Reduction of the nitrile affords the diamine. Reaction of this diamine with tetrahydropyrimidine chloride, itself formed by treatment of trimethylene urea with phosphorus oxychloride, leads to the displacement of halogen by the terminal, and thus more accessible, amino group. This results in the formation of the serotonergic agent alniditan .Molecular Structure Analysis
The molecular formula of Alniditan dihydrochloride is C17H26N4O·2HCl . Its molecular weight is 375.34 g/mol .Physical And Chemical Properties Analysis
Alniditan dihydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It has an optical activity of [α]/D -65 to -75°, c = 1.0 in methanol .科学研究应用
对人 5‐HT1B 和 5‐HT1D 受体的激动剂特性
阿尼地坦二盐酸盐对人 5‐HT1B 和 5‐HT1D 受体表现出有效的激动剂特性,这在偏头痛机制中至关重要。Lesage 等人 (1998) 的一项研究强调,阿尼地坦在 h5‐HT1B 受体上的效力明显高于舒马普坦,在 h5‐HT1D 受体上的效力是其两倍,表明其在偏头痛治疗中的有效性 (Lesage 等,1998)。
配体结合特性和偏头痛治疗
阿尼地坦对某些血清素受体具有高亲和力,并显示出作为偏头痛中止剂的潜力。Leysen 等人 (1996) 进行的一项研究表明,阿尼地坦在 5-HT1D 型和 5-HT1A 受体上的效力高于舒马普坦,表明其在颅血管收缩和抗偏头痛特性中的有效性 (Leysen 等,1996)。
颈动脉血管床中的选择性血管收缩
在一项对麻醉犬的研究中,阿尼地坦显示出剂量依赖性地减少颈动脉血流,表明其在颈动脉血管区域的血管收缩作用,这与偏头痛治疗相关 (Van de Water 等,1996)。
偏头痛发作的急性治疗
阿尼地坦已被评估其在偏头痛发作的急性治疗中的疗效。在一项临床试验中,与安慰剂相比,不同剂量的阿尼地坦在减轻头痛严重性方面显示出显着疗效,证明了其作为急性偏头痛治疗剂的潜力 (Goldstein 等,1996)。
离子导入透皮渗透
研究已经探索了通过离子导入透皮递送阿尼地坦的可行性。这项研究表明,离子导入可能是施用阿尼地坦的有效方法,为偏头痛治疗提供了替代的药物递送途径 (Jadoul 等,1996)。
人脑中的放射自显影图谱
[3H]阿尼地坦,一种有效的 5-HT1B/1D 激动剂,被用作放射配体来绘制人脑中的 5-HT1B 和 5-HT1D 受体,提供了对它们分布的见解以及偏头痛治疗的潜在治疗靶点。Bonaventure 等人 (1997) 发现这些受体在大脑特定区域具有高密度,这可能与了解阿尼地坦在缓解偏头痛中的作用机制有关 (Bonaventure 等,1997)。
皮肤电穿孔透皮递送
Jadoul 等人 (1998) 的一项研究调查了通过皮肤电穿孔递送阿尼地坦的有效性。这种方法显示出阿尼地坦透皮通量的显着增强,表明偏头痛治疗给药的有效替代方案 (Jadoul 等,1998)。
偏头痛治疗中的鼻腔给药
Diener 等人 (2001) 对鼻腔阿尼地坦治疗偏头痛发作的有效性进行了研究。结果显示,在超过三分之二的患者中,给药后一小时内明显缓解,表明阿尼地坦通过鼻腔途径作为有效的偏头痛治疗的潜力 (Diener 等,2001)。
偏头痛发作期间的药代动力学特征
Roon 等人 (1999) 研究了在偏头痛发作期间和发作之外鼻腔阿尼地坦的药代动力学特征。研究发现,阿尼地坦被快速吸收,其吸收不受偏头痛发作的影响。血浆浓度的早期升高与头痛改善有关,表明其在急性偏头痛管理中的可靠性和有效性 (Roon 等,1999)。
神经源性炎症和血管收缩效应
Limmroth 等人 (1999) 评估了阿尼地坦对神经源性炎症和血管收缩的影响。研究发现,阿尼地坦在减轻神经源性炎症方面比舒马普坦更有效,表明其通过靶向特定的受体介导途径在偏头痛治疗中的潜在作用 (Limmroth 等,1999)。
作用机制
安全和危害
Alniditan dihydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if needed. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, rinse mouth with water and do not induce vomiting unless directed to do so by medical personnel .
属性
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O.2ClH/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17;;/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21);2*1H/t15-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNITZYKOOTAFK-QCUBGVIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alniditan dihydrochloride | |
CAS RN |
155428-00-5 | |
| Record name | Alniditan dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155428005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALNIDITAN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PE58MGKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




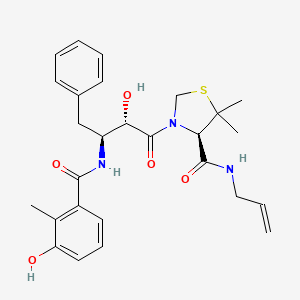
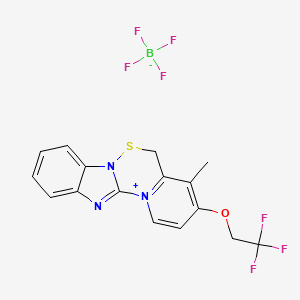
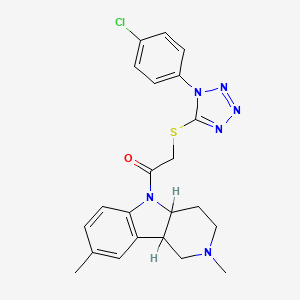
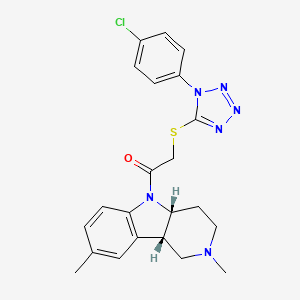
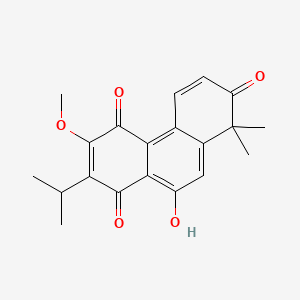

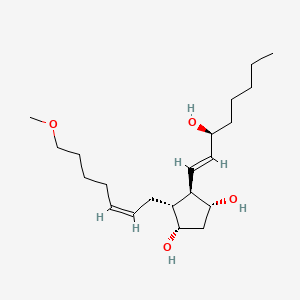


![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)


